9(S)-Hpode

Übersicht

Beschreibung

9(S)-Hpode, also known as 9-hydroxy-2-octadecenoic acid, is a naturally occurring fatty acid that is found in human sebum, the oily substance that is produced by the sebaceous glands of the skin. It is a major component of the human epidermal lipids, and it has been studied extensively for its potential therapeutic properties and applications.

Wissenschaftliche Forschungsanwendungen

Oxidative Deterioration in Vegetable Oils

Research has shown that 9(S)-Hpode, along with other isomers, is formed during the storage and heating of vegetable oils like canola, sunflower, and soybean oil. The formation of these compounds can be used as markers for lipid oxidation in oils, especially during short-term heating (Pignitter et al., 2017).

Biopolymers from Renewable Resources

9(S)-Hpode plays a role in the synthesis of biopolymers. A study describes a biotechnological pathway for converting linoleic acid into 9-oxononanoic acid, a precursor for biopolymers, using a coupled 9S-lipoxygenase and hydroperoxide lyase cascade reaction. This process also produces green leaf volatiles, which are important for flavor and fragrance products (Otte et al., 2013).

Tandem Mass Spectrometry in Lipid Analysis

9(S)-Hpode is utilized in tandem mass spectrometry for identifying the hydroperoxy group position in lipid hydroperoxides. This method is significant for understanding lipid peroxidation in food deterioration and pathophysiological processes (Ito et al., 2015).

Role in Plant-Pathogen Interactions

In the context of plant-pathogen interactions, 9(S)-Hpode and related compounds are implicated in cross-kingdom communication. For instance, in the interaction between Aspergillus spp. and peanut seeds, 9(S)-Hpode has been observed to stimulate sporulation (Tsitsigiannis et al., 2005).

Markers for Lipid Peroxidation

9(S)-Hpode and its derivatives are considered excellent markers for lipid peroxidation. These compounds are stable under various oxidation conditions, making them ideal for identifying lipid peroxidation processes (Spiteller & Spiteller, 1997).

Enzymatic Synthesis and Analysis

Enzymatic synthesis involving 9(S)-Hpode is significant in creating epoxyalcohol and trihydroxy derivatives. These products are essential in understanding the stereochemistry and potential applications in various biological processes (Thomas et al., 2013).

Wirkmechanismus

Target of Action

9(S)-Hpode is a monohydroxy polyunsaturated fatty acid produced by the action of 5-lipoxygenase on α-linolenic acid . It is predominantly localized in cellular ester lipids of Glechoma hederacea leaves and is partially released during artificial dehydration .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability, efficacy, and safety of a compound . Future research should focus on understanding the pharmacokinetic properties of 9(S)-Hpode to assess its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

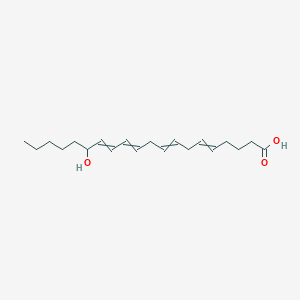

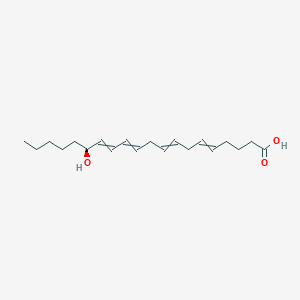

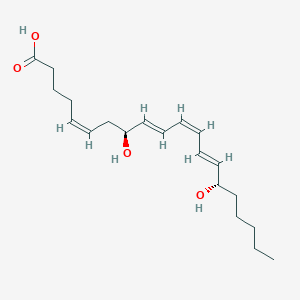

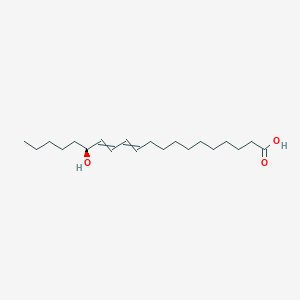

(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNZIWGNMQSBM-UINYOVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234064 | |

| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9(S)-Hpode | |

CAS RN |

29774-12-7 | |

| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29774-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid 9-hydroperoxide, (9S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (9S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BG4GR6GTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (10E,12Z)-(9S)-9-Hydroperoxyoctadeca-10,12-dienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9(S)-HPODE interact with lipoxygenase enzymes, and what are the downstream effects?

A1: Research suggests that 9(S)-HPODE, along with its positional isomer 13(S)-hydroperoxyoctadecadienoic acid, can bind to the active site of lipoxygenase enzymes like potato tuber lipoxygenase (ptLOX). [] This interaction positions the hydroperoxy group of 9(S)-HPODE for proper alignment with the iron center of the enzyme. [] The downstream effects of this interaction can vary depending on the specific lipoxygenase and biological context, often leading to the production of various oxylipins involved in signaling and inflammatory responses.

Q2: What is the cyclization behavior of allene oxides derived from 9(S)-HPODE?

A2: Interestingly, 9(S)-hydroperoxyoctadecadienoic acid-derived allene oxides exhibit unique cyclization properties. [] Specifically, the 10Z-isomer of this allene oxide can cyclize to form a cis-dialkylcyclopentenone in a hexane/isopropyl alcohol solvent system. [] This is in contrast to the 10E-isomer, which does not yield the cis-cyclopentenone under the same conditions. []

Q3: What computational methods have been used to study the cyclization mechanism of 9(S)-HPODE-derived allene oxides?

A3: To elucidate the cyclization mechanism of these allene oxides, researchers have employed various computational chemistry methods. [] These include complete active space self-consistent field (CASSCF), ωB97xD, and coupled cluster singles, doubles, and perturbative triples (CCSD(T)) calculations with basis sets up to cc-pVTZ. [] These studies provided insights into the energetics and pathways involved in the cyclization process.

Q4: Can you explain the proposed mechanism for the cyclization of 9(S)-HPODE-derived allene oxides to cyclopentenones?

A4: Computational studies suggest that the cyclization proceeds through a diradical mechanism. [] The process begins with the homolytic cleavage of the epoxide ring in the allene oxide, leading to the formation of an oxyallyl diradical. [] This diradical then undergoes ring closure to form a cyclopropanone intermediate. [] Subsequently, the cyclopropanone opens to generate a new oxyallyl diradical, which finally cyclizes to yield the observed cis-cyclopentenone product. []

Q5: Has 9(S)-HPODE been identified in any disease models?

A5: Research indicates that 9(S)-HPODE levels are altered in a zebrafish model of Alzheimer's disease. [] This suggests a potential link between 9(S)-HPODE metabolism and the pathogenesis of this neurodegenerative disorder.

Q6: What analytical techniques are used to study 9(S)-HPODE and its metabolites?

A6: Ultra-performance liquid chromatography coupled with Q-Exactive Orbitrap mass spectrometry has proven to be a powerful tool for analyzing 9(S)-HPODE and its related metabolites in biological samples. [] This technique allows for the identification and quantification of these compounds, enabling researchers to investigate their roles in various biological processes and disease states.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)